3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate
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Overview
Description
3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that features a combination of pyrazole, pyrrole, and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate typically involves multi-step organic reactions The process begins with the formation of the pyrazole ring, followed by the construction of the pyrrolo[2,3-b]pyridine coreEach step requires specific reagents and conditions, such as the use of hydrazine for pyrazole formation and palladium-catalyzed coupling reactions for constructing the pyridine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted aromatic compounds.
Scientific Research Applications
3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have the same core structure and are used in similar research applications.
Pyridin-2-yl derivatives: These compounds are often used in medicinal chemistry for their diverse biological activities
Uniqueness
What sets 3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for drug development. This structure allows for versatile modifications, enabling the design of compounds with tailored biological activities.
Properties
Molecular Formula |
C23H21F3N6O2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-[6-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H20N6.C2HF3O2/c1-3-14(7-8-22)19-5-4-6-20(26-19)18-12-24-21-17(18)9-15(10-23-21)16-11-25-27(2)13-16;3-2(4,5)1(6)7/h4-6,9-14H,3,7H2,1-2H3,(H,23,24);(H,6,7) |
InChI Key |
RKBLTWMVDOTVPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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